3-Hydroxy-4-iodo-6-methoxy-1H-indazole
Overview
Description
3-Hydroxy-4-iodo-6-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of hydroxyl, iodine, and methoxy substituents on the indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-iodo-6-methoxy-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodoaniline and 3-methoxyphenol.
Formation of Indazole Core: The indazole core is constructed through a cyclization reaction. This can be achieved using various methods, including transition metal-catalyzed reactions or reductive cyclization.
Functional Group Introduction: The hydroxyl and methoxy groups are introduced through selective functionalization reactions. For example, hydroxylation can be performed using oxidizing agents, while methoxylation can be achieved using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-iodo-6-methoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine substituent can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-oxo-4-iodo-6-methoxy-1H-indazole.
Reduction: Formation of 3-hydroxy-6-methoxy-1H-indazole.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-iodo-6-methoxy-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biology: The compound can be used as a probe to study biological pathways and enzyme activities.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-iodo-6-methoxy-1H-indazole involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-iodo-1H-indazole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-Iodo-6-methoxy-1H-indazole: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
3-Hydroxy-6-methoxy-1H-indazole: Lacks the iodine atom, which may alter its electronic properties and reactivity.
Uniqueness
3-Hydroxy-4-iodo-6-methoxy-1H-indazole is unique due to the combination of hydroxyl, iodine, and methoxy groups on the indazole core
Properties
IUPAC Name |
4-iodo-6-methoxy-1,2-dihydroindazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O2/c1-13-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3H,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVFTYSOAARCJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)I)C(=O)NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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